6-(2-Furyl)-6-methyl-2-heptanone
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Overview
Description
6-(2-Furyl)-6-methyl-2-heptanone is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This compound is notable for its unique structure, which includes a furan ring attached to a heptanone chain. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Furyl)-6-methyl-2-heptanone typically involves the reaction of furfural with appropriate reagents under controlled conditions. One common method includes the use of propargyl alcohols treated with MHMDS (M=Na, K), B2(pin)2, an acid chloride, and a palladium/copper co-catalyst system . This reaction cascade involves trans-diboration, regioselective acylation, cyclization, and dehydration to yield the desired furan derivative.
Industrial Production Methods: Industrial production of furans, including this compound, often employs catalytic processes that are environmentally friendly and adhere to the principles of green chemistry. Catalysis by gold, silver, rhodium, and palladium salts is commonly used . These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-(2-Furyl)-6-methyl-2-heptanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions, such as nitration, bromination, and acylation, typically occur at the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and acyl chlorides for acylation are commonly employed.
Major Products:
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted furans depending on the reagent used.
Scientific Research Applications
6-(2-Furyl)-6-methyl-2-heptanone has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 6-(2-Furyl)-6-methyl-2-heptanone involves its interaction with specific molecular targets. For instance, in antifungal applications, it disrupts the membrane integrity of fungal cells, leading to cell death . The compound’s furan ring is crucial for its biological activity, allowing it to interact with enzymes and other proteins effectively.
Comparison with Similar Compounds
2-Furylcarbinols: These compounds share the furan ring structure but differ in their side chains.
3-(2-Furyl)acrylic Acid: Another furan derivative with applications in sustainable chemistry.
Furfural: A precursor to many furan derivatives, including 6-(2-Furyl)-6-methyl-2-heptanone.
Uniqueness: this compound is unique due to its specific heptanone chain, which imparts distinct chemical properties and reactivity compared to other furan derivatives. Its structure allows for versatile applications in various fields, making it a valuable compound in both research and industry.
Properties
CAS No. |
51595-87-0 |
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Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
6-(furan-2-yl)-6-methylheptan-2-one |
InChI |
InChI=1S/C12H18O2/c1-10(13)6-4-8-12(2,3)11-7-5-9-14-11/h5,7,9H,4,6,8H2,1-3H3 |
InChI Key |
QCPZQFFDLABXTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCC(C)(C)C1=CC=CO1 |
Origin of Product |
United States |
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